3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a complex organic compound that features a boron-containing dioxaborolane ring fused to a pyrroloimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrroloimidazole core. One common method involves the reaction of a suitable pyrroloimidazole precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron-containing ring.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with molecular targets through the boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction is crucial in its role as a catalyst and in biological applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Pinacolborane: Another boron compound with applications in organic synthesis.
Bis(pinacolato)diboron: Used in cross-coupling reactions and has similar reactivity.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-8-14-10-6-5-7-15(9)10/h8H,5-7H2,1-4H3 |
InChI Key |
RGEAXKOUBRPMOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2CCC3 |
Origin of Product |
United States |
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